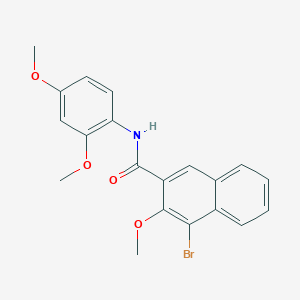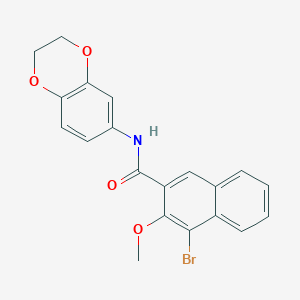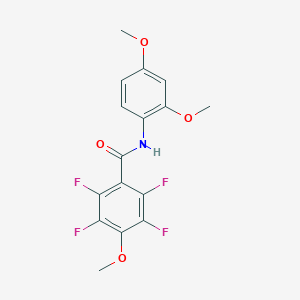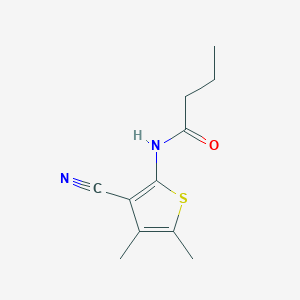![molecular formula C23H28N4O2S B251070 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B251070.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea may also affect other neurotransmitter systems, such as the dopamine and opioid systems, which are involved in drug addiction.
Biochemical and Physiological Effects
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and Alzheimer's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea in lab experiments is its wide range of effects, which makes it a versatile tool for investigating various biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea. One area of interest is its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Another area of interest is its potential use in preventing or treating various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea and its potential applications in various fields of research.
Métodos De Síntesis
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-benzoylpiperazine with 2-(3-methylbutanoyl)amino-1-phenylethylene and thiourea. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propiedades
Fórmula molecular |
C23H28N4O2S |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C23H28N4O2S/c1-17(2)16-21(28)25-23(30)24-19-10-6-7-11-20(19)26-12-14-27(15-13-26)22(29)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H2,24,25,28,30) |
Clave InChI |
WAXMHNASJFOOLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)